tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Chloroacetyl Group: This step involves the reaction of the pyrrolidine derivative with chloroacetyl chloride under controlled conditions.
tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to carboxylic acids, while substitution with amines may form amides.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition Studies: May be used to study the inhibition of specific enzymes due to its structural properties.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate depends on its specific application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R)-2-(2-bromoacetyl)pyrrolidine-1-carboxylate
- tert-butyl (2R)-2-(2-fluoroacetyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H18ClNO3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(2-chloroacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
FXJFCSOQVPPIHK-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)CCl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl |
Origin of Product |
United States |
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